1-(1-Methyl-1H-indol-7-yl)ethanone

Description

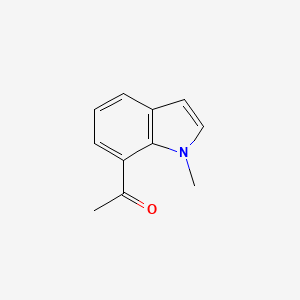

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-5-3-4-9-6-7-12(2)11(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJJWHPXKCRESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Methyl 1h Indol 7 Yl Ethanone and Analogous Indolyl Ethanones

Established Synthetic Routes for Indole-Based Ethanones

Traditional methods for the synthesis of indolyl ethanones have laid the groundwork for more advanced approaches. These established routes primarily involve the introduction of an acetyl group onto a pre-formed indole (B1671886) scaffold or the construction of the indole ring itself with the desired substitution pattern.

Acylation Strategies of Indole Scaffolds

The direct introduction of an acyl group onto the indole nucleus, known as acylation, is a common strategy for synthesizing indolyl ethanones. The Friedel-Crafts acylation is a cornerstone of this approach. scribd.comclockss.org In the case of N-substituted indoles, such as 1-methylindole (B147185), acylation typically occurs at the C3 position due to the high electron density at this position. scribd.comclockss.orgbhu.ac.in However, achieving acylation at the C7 position of the indole ring is more challenging and often requires specific strategies to overcome the inherent reactivity of the C3 and C2 positions.

One effective method for C7-acylation involves the use of a directing group on the indole nitrogen. For instance, a rhodium-catalyzed C7-selective acylation of indoles has been developed using a PIII-chelation-assisted strategy. This method allows for the direct C-H and C-C bond activation, leading to the formation of the C7-acylated product with high regioselectivity. nih.gov The choice of the directing group, such as N-PtBu2, is crucial for the success of this transformation. nih.gov

Another strategy to achieve C7-functionalization is through ortho-lithiation. researchgate.netchemijournal.comresearchgate.netjmchemsci.com This method involves the use of a directed metalation group (DMG) that facilitates the deprotonation of the C7 position by an organolithium reagent. The resulting C7-lithiated indole can then react with an appropriate electrophile, such as an acetylating agent, to introduce the ethanone (B97240) moiety.

Table 1: Comparison of Acylation Strategies for Indoles

| Strategy | Position of Acylation | Reagents/Catalysts | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Primarily C3 scribd.comclockss.org | Lewis acids (e.g., AlCl3), acylating agent (e.g., acetic anhydride) ontosight.ai | Well-established, readily available reagents | Poor regioselectivity for C7, potential for polyacylation |

| Directed C7-Acylation | C7 nih.gov | Rhodium catalyst, PIII-directing group nih.govnih.gov | High regioselectivity for C7 | Requires synthesis of a directed substrate, use of a precious metal catalyst |

| ortho-Lithiation | C7 | Organolithium reagent, Directed Metalation Group (DMG) researchgate.netchemijournal.com | Good regioselectivity for C7 | Requires strongly basic and anhydrous conditions, may not be compatible with all functional groups |

Fischer Indole Synthesis as a Precursor Route for Indole Derivatives

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system itself. rsc.orgprepchem.comuni-rostock.de Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org This method is widely used in the synthesis of various substituted indoles, including those that can serve as precursors to indolyl ethanones.

To synthesize a 7-substituted indole, one would start with a correspondingly substituted phenylhydrazine. The choice of the carbonyl component in the Fischer synthesis determines the substitution pattern at the C2 and C3 positions of the resulting indole. While not a direct method for introducing an ethanone group, the Fischer indole synthesis is crucial for preparing the necessary indole precursors that can then be subjected to acylation or other functionalization reactions.

Synthesis of N-Methylated Indole Precursors

For the synthesis of 1-(1-methyl-1H-indol-7-yl)ethanone, the preparation of the N-methylated indole precursor is a key step. N-methylation of indoles can be achieved through various methods. A common approach involves the reaction of the indole with a methylating agent, such as methyl iodide, in the presence of a base. However, this method can sometimes lead to C-alkylation as a side reaction.

More environmentally friendly and efficient methods have been developed, such as the use of dimethyl carbonate (DMC) as a methylating agent. This method often provides high yields of the N-methylated product with high purity and is suitable for large-scale production. Another approach is the use of quaternary ammonium (B1175870) salts as solid methylating agents.

Advanced Synthetic Approaches and Reaction Condition Optimization

In recent years, significant efforts have been dedicated to developing more efficient, sustainable, and versatile synthetic methods for indole derivatives. These advanced approaches often involve the use of modern technologies and novel reaction concepts.

Microwave-Assisted Synthesis in Indole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in indole chemistry, offering significant advantages over conventional heating methods. Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity. This technique has been successfully applied to various indole syntheses, including the Fischer indole synthesis and multicomponent reactions. The rapid and efficient heating provided by microwaves can overcome activation barriers and promote reactions that are sluggish under conventional conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower | Often higher |

| Side Reactions | More prevalent | Often reduced |

| Scalability | Well-established | Can be challenging for large scale |

Multicomponent Reactions Incorporating Indole Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates a substantial portion of all the starting materials. MCRs are particularly valuable in the synthesis of diverse libraries of indole derivatives for drug discovery and other applications.

Several MCRs have been developed that incorporate indole moieties. These reactions often lead to the formation of complex heterocyclic systems containing an indole core. ontosight.ai The use of microwave irradiation in combination with MCRs can further enhance the efficiency and speed of these transformations, providing rapid access to a wide range of substituted indoles.

Green Chemistry Principles Applied to Indolyl Ethanone Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by employing eco-friendly solvents, minimizing waste, and utilizing energy-efficient processes. tandfonline.com In the context of indolyl ethanone synthesis, several greener approaches have been explored, particularly for the more common 3-acylindole isomers, with principles that are applicable to the synthesis of other regioisomers.

A notable green method involves the use of microwave irradiation to accelerate reactions, often in conjunction with reusable catalysts and environmentally benign solvents. mdpi.comresearchgate.net For instance, the Friedel-Crafts acylation of indoles, a fundamental reaction for creating acylindoles, has been optimized using catalytic amounts of yttrium triflate (Y(OTf)₃) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄). mdpi.comresearchgate.net This system allows for rapid reaction times (typically 5 minutes) under microwave irradiation and the catalyst/solvent system can be reused multiple times without a significant drop in activity. mdpi.comresearchgate.net While this specific method demonstrates high regioselectivity for the C-3 position on unprotected indoles, the underlying principles—microwave assistance, catalytic reagents over stoichiometric ones, and recyclable solvent systems—are key green strategies applicable to the development of C-7 acylation methods. mdpi.comresearchgate.net

Other green approaches in indole chemistry include the use of water as a solvent, nanocatalysts, and photocatalysis, which aim to replace hazardous reagents and solvents traditionally used in organic synthesis. tandfonline.comsmolecule.com The development of metal-free annulation reactions, such as the synthesis of 2-aminoindoles from ynamides and anthranils, also represents an environmentally friendly and atom-economical approach. bohrium.com

Table 1: Application of Green Chemistry Principles in Indole Acylation

| Green Principle | Methodology | Key Features | Typical Substrate | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours); Reduced energy consumption. | Indole and Acid Anhydrides | mdpi.com, researchgate.net |

| Catalysis | Yttrium Triflate (Y(OTf)₃) | Low catalyst loading (1 mol%); Reusable catalyst. | Indole | mdpi.com, researchgate.net |

| Safer Solvents | Ionic Liquid ([BMI]BF₄) | Low volatility; Recyclable; Replaces volatile organic compounds (VOCs). | Indole | mdpi.com, researchgate.net |

| Atom Economy | Metal-Free [3+2] Annulation | Builds complexity efficiently; Environmentally friendly. | Ynamides and Anthranils | bohrium.com |

Regioselectivity Control in Indole Functionalization at C-7

Achieving functionalization at the C-7 position of the indole ring is a significant synthetic challenge. The intrinsic nucleophilicity of the pyrrole (B145914) ring directs most electrophilic additions and metal-catalyzed C-H functionalizations to the C-2 or C-3 positions. Overcoming this inherent reactivity requires specialized strategies, often involving directing groups or bespoke reaction pathways that favor the less accessible C-7 position.

One of the most powerful strategies is the use of a directing group (DG) attached to the indole nitrogen. This group coordinates to a transition metal catalyst, delivering it to the proximate C-7 C-H bond and overriding the natural reactivity of the indole. A variety of directing groups and catalytic systems have been developed for C-7 functionalization.

Rhodium Catalysis: An N-pivaloyl group has been shown to effectively direct rhodium catalysts to achieve C-7 alkenylation and alkylation of indoles with good to excellent yields. nih.gov The combination of the pivaloyl directing group and the rhodium catalyst was found to be essential for both high regioselectivity and conversion. nih.gov Similarly, a tertiary phosphine (B1218219) group (N-PR₂) on the indole nitrogen can selectively deliver a rhodium center to the C-7 position, facilitating direct arylation with (hetero)aryl bromides. nih.gov This selectivity arises from the preferential formation of a stable five-membered rhodacycle via C-7 C-H cleavage. nih.gov

Palladium Catalysis: Palladium catalysts have also been employed for C-7 functionalization. The sterically hindered N-P(O)ᵗBu₂ directing group, in conjunction with a palladium catalyst, can direct the arylation of indoles to the C-7 position with arylboronic acids. nih.gov

Another innovative approach to constructing 7-acylindoles involves the reaction of anthranils (2,1-benzisoxazoles) with other reagents.

Indium Catalysis: Indium(III) triflate, a readily available and inexpensive catalyst, promotes a divergent transformation of ynamides with anthranils to produce various 7-acylindoles in moderate to excellent yields. bohrium.comresearchgate.net This method exhibits high functional group tolerance. bohrium.com

Gold Catalysis: A gold-catalyzed annulation reaction between anthranils and alkynes provides 2-substituted 7-acylindoles. rsc.org The reaction proceeds through an α-imino gold carbene intermediate, which facilitates an ortho-aryl C-H functionalization to yield the final product. rsc.org

A multi-step, but large-scale feasible process for producing 7-acylindoles starts from indoline (B122111). google.com In this process, indoline is first cyanized to 7-cyanoindoline, which is then catalytically dehydrogenated to 7-cyanoindole. The final step involves the acylation of the 7-cyanoindole with an organometallic reagent to furnish the desired 7-acylindole. google.com While this method is more laborious, it avoids the regioselectivity issues inherent in direct indole functionalization and is scalable. google.com

Table 2: Comparative Analysis of Synthetic Methods for C-7 Indole Functionalization

| Strategy | Catalyst/Reagent | Directing Group (DG) | Reactants | Product Type | Reference |

|---|---|---|---|---|---|

| Directed C-H Activation | Rhodium Complex | N-Pivaloyl | Indole-DG + Alkenes/Ketones | C-7 Alkenylated/Alkylated Indole | nih.gov |

| Directed C-H Activation | Wilkinson's Catalyst (Rh) | N-PR₂ (R = ᵗBu, ᶜHex) | Indole-DG + (Hetero)aryl Bromides | C-7 Arylated Indole | nih.gov |

| Directed C-H Activation | Pd(OAc)₂ | N-P(O)ᵗBu₂ | Indole-DG + Arylboronic Acids | C-7 Arylated Indole | nih.gov |

| Annulation Reaction | In(OTf)₃ | None | Anthranil + Ynamide | 7-Acylindole | bohrium.com, researchgate.net |

| Annulation Reaction | Gold Catalyst | None | Anthranil + Alkyne | 2-Substituted 7-Acylindole | rsc.org |

| Multi-step Synthesis | Various | None | Indoline → 7-Cyanoindole + Organometallic Reagent | 7-Acylindole | google.com |

Chemical Reactivity and Derivatization Strategies of 1 1 Methyl 1h Indol 7 Yl Ethanone

Reaction Pathways of the Ethanone (B97240) Moiety

The ethanone substituent at the C-7 position provides a reactive handle for numerous chemical transformations typical of aryl ketones.

Carbonyl Group Transformations (e.g., Reduction to Alcohol, Oxime Formation)

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack, enabling transformations into other functional groups.

Reduction to Alcohol: A common transformation is the reduction of the ketone to a secondary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, converting the carbonyl group to a hydroxyl group without affecting the indole (B1671886) ring. masterorganicchemistry.comumn.edu This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide is then protonated during workup to yield the alcohol, 1-(1-Methyl-1H-indol-7-yl)ethanol.

Table 1: Reagents for Carbonyl Reduction

| Reagent | Product | Comments |

|---|---|---|

| Sodium borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for aldehydes and ketones. masterorganicchemistry.com |

Oxime Formation: The carbonyl group can also react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. wikipedia.org This condensation reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. chemtube3d.com The resulting ketoxime, 1-(1-Methyl-1H-indol-7-yl)ethanone oxime, can exist as E and Z geometric isomers. Oximes are stable, crystalline compounds and serve as important intermediates for further reactions, such as the Beckmann rearrangement to form amides. wikipedia.orgmasterorganicchemistry.com

Alpha-Carbon Reactivity and Enolate Chemistry

The methyl group of the ethanone moiety has acidic protons on its alpha-carbon (the carbon adjacent to the carbonyl). Deprotonation of this carbon by a strong base leads to the formation of a nucleophilic enolate ion. masterorganicchemistry.com

Enolate Formation and Alkylation: The formation of an enolate is a key step for creating new carbon-carbon bonds at the alpha-position. libretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible deprotonation, forming the lithium enolate. wikipedia.orglibretexts.org This enolate can then act as a nucleophile in Sₙ2 reactions with various electrophiles, most commonly primary alkyl halides. libretexts.orglibretexts.org This alkylation reaction extends the carbon chain at the alpha-position, providing access to a wide range of derivatives. Because the ethanone group only has one alpha-carbon with protons, regioselectivity is not a concern. youtube.com

Table 2: Conditions for Alpha-Alkylation

| Step | Reagents | Purpose |

|---|---|---|

| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Complete deprotonation of the α-carbon. libretexts.org |

Reactivity of the Indole Nucleus

The N-methylated indole ring system possesses its own distinct reactivity, primarily centered around electrophilic aromatic substitution and functionalization of C-H bonds.

Electrophilic Aromatic Substitution on N-Methylated Indoles

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. ic.ac.uk In N-alkylated indoles, electrophilic aromatic substitution (SₑAr) overwhelmingly occurs at the C-3 position of the pyrrole (B145914) ring, which is significantly more nucleophilic than any position on the benzene (B151609) portion of the molecule. bhu.ac.in

The directing effects of the substituents on the this compound ring influence this reactivity.

N-Methyl Group: The nitrogen lone pair strongly donates electron density into the ring system, making the indole nucleus highly activated towards electrophilic attack, particularly at C-3.

C-7 Acetyl Group: The acetyl group is an electron-withdrawing and deactivating group. wikipedia.org It reduces the electron density of the benzene ring through resonance and inductive effects, making positions C-4 and C-6 less reactive.

Therefore, electrophiles will preferentially attack the C-3 position. If the C-3 position is blocked, substitution may occur at the C-2 position, although this is less common. Reactions at the benzene ring (C-4, C-5, C-6) are generally disfavored due to the deactivating effect of the acetyl group and the superior nucleophilicity of the pyrrole ring. wikipedia.orglibretexts.org

Functionalization at the Indole C-7 Position

Direct functionalization of an unsubstituted indole at the C-7 position is challenging due to the inherent reactivity of the C-2 and C-3 positions in the pyrrole ring. rsc.org Achieving C-7 selectivity typically requires the installation of a directing group at the N-1 position. researchgate.netnih.gov These directing groups coordinate to a transition metal catalyst, bringing it into proximity of the C-7 C-H bond and facilitating its activation for coupling with various reaction partners. nih.gov

In the case of this compound, the C-7 position is already occupied by the acetyl group. This group can serve as a synthetic handle for further derivatization. For instance, the reactions described in Section 3.1 (reduction, oxime formation, enolate alkylation) represent transformations that leverage the existing C-7 functionality. The acetyl group itself could potentially act as a directing group for further substitution on the benzene ring, although this is less common than N-1 directing group strategies.

Oxidation and Reduction Chemistry of the Indole Ring System

The indole ring system exhibits varied behavior under oxidative and reductive conditions.

Oxidation: The electron-rich indole nucleus is susceptible to oxidation. Strong oxidizing agents can lead to degradation of the ring. The electrochemical oxidation of N-methylindole has been shown to produce soluble oligomers, primarily an asymmetric cyclic trimer. rsc.org Atmospheric oxidation initiated by hydroxyl radicals can also lead to ring-opened products. copernicus.org The presence of the electron-withdrawing acetyl group at C-7 may slightly increase the oxidation potential of the indole ring, making it more resistant to oxidation compared to unsubstituted N-methylindole.

Reduction: The indole ring is generally resistant to reduction by hydride reagents like NaBH₄. bhu.ac.in Catalytic hydrogenation can reduce the indole ring, but conditions are often harsh. The pyrrole ring can be selectively reduced under acidic conditions using reagents like sodium cyanoborohydride to yield an indoline (B122111). bhu.ac.in Alternatively, reduction of the benzene portion of the ring can be achieved using dissolving metal reductions, such as with lithium in liquid ammonia, which typically yields the 4,7-dihydroindole. bhu.ac.in An efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles to the corresponding indolines using polymethylhydrosiloxane (B1170920) (PMHS) has also been developed. organic-chemistry.org

Diversification and Scaffold Manipulation through Derivatization

The acetyl group at the 7-position of the 1-methylindole (B147185) nucleus, along with the indole ring itself, theoretically offers several avenues for chemical modification to generate diverse molecular scaffolds. These potential transformations could lead to the synthesis of more complex and potentially biologically active molecules.

Synthesis of Complex Indole-Fused Heterocycles

The ethanone moiety is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. For instance, condensation of the acetyl group with reagents like hydrazines could potentially yield pyrazole-fused indoles. Another theoretical approach involves the Claisen-Schmidt condensation with aromatic aldehydes to form indolyl chalcones. These intermediates are known to undergo further cyclization reactions with reagents such as hydrazine, guanidine, or thiourea (B124793) to afford pyrazoline, pyrimidine (B1678525), or thiopyrimidine rings fused to or substituted with the indole scaffold. However, specific examples of these reactions starting from This compound are not documented in the reviewed literature.

A hypothetical reaction scheme for the formation of an indole-substituted pyrimidine is presented below.

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Aromatic Aldehyde | Base (e.g., NaOH) | Indol-7-yl chalcone (B49325) |

| Indol-7-yl chalcone | Urea | Base (e.g., NaOH) | 4-(1-Methyl-1H-indol-7-yl)-6-aryl-pyrimidin-2-ol |

This table represents a hypothetical reaction pathway based on general chalcone and pyrimidine synthesis methodologies.

Preparation of Amine Derivatives from Indolyl Ethanones

The carbonyl group of This compound is a prime site for conversion into various amine derivatives. A common strategy is reductive amination, where the ketone is treated with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amine. This method could be employed to introduce a wide array of functionalized amine side chains at the ethyl position of the indole ring.

Another potential route is the formation of an oxime by reacting the ketone with hydroxylamine, which can then be reduced to a primary amine. This primary amine could serve as a versatile intermediate for further functionalization, such as amide or sulfonamide formation, or for the construction of more complex nitrogen-containing heterocycles. While these are standard transformations for ketones, their specific application to This compound has not been detailed in available scientific reports.

A general scheme for the reductive amination is as follows:

| Starting Material | Amine | Reducing Agent | Product |

| This compound | R-NH₂ | NaBH₃CN | N-alkyl-1-(1-methyl-1H-indol-7-yl)ethanamine |

This table illustrates a general, not specifically documented, reductive amination reaction.

Incorporation into Advanced Molecular Architectures

The functional handles on derivatized forms of This compound could theoretically be used to incorporate this indole moiety into larger, more complex molecular architectures such as macrocycles or polymers. For example, if both the indole nitrogen and another position on a derivative were suitably functionalized with reactive groups, intramolecular cyclization could lead to macrocyclic structures.

Furthermore, multi-component reactions (MCRs), such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity. A derivative of This compound , for instance, an amino or carboxylic acid derivative, could potentially serve as a component in such reactions to rapidly assemble complex molecules incorporating the 1-methyl-1H-indol-7-yl moiety. Again, the absence of specific studies on this compound prevents the presentation of concrete examples and detailed findings.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Methyl 1h Indol 7 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map of 1-(1-Methyl-1H-indol-7-yl)ethanone can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the indole (B1671886) ring system, while the aliphatic region would show signals for the methyl groups.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) would likely appear as a complex multiplet or as distinct doublets and triplets, characteristic of a trisubstituted benzene ring. The protons of the pyrrole (B145914) ring (H-2 and H-3) would also exhibit characteristic chemical shifts. The N-methyl group protons would present as a sharp singlet, typically in the range of 3.7-4.0 ppm. The acetyl methyl protons would also be a singlet, but further downfield due to the deshielding effect of the adjacent carbonyl group, expected around 2.6-2.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.0 - 7.2 | d | ~3.0 |

| H-3 | 6.4 - 6.6 | d | ~3.0 |

| H-4 | 7.5 - 7.7 | dd | ~8.0, 1.0 |

| H-5 | 7.0 - 7.2 | t | ~8.0 |

| H-6 | 7.2 - 7.4 | dd | ~8.0, 1.0 |

| N-CH₃ | 3.8 - 4.0 | s | - |

| COCH₃ | 2.6 - 2.8 | s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the 195-205 ppm region. The aromatic carbons of the indole ring would resonate in the 100-140 ppm range. The N-methyl carbon and the acetyl methyl carbon would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 198 - 202 |

| C-2 | 128 - 132 |

| C-3 | 102 - 106 |

| C-3a | 127 - 131 |

| C-4 | 122 - 126 |

| C-5 | 120 - 124 |

| C-6 | 129 - 133 |

| C-7 | 134 - 138 |

| C-7a | 135 - 139 |

| N-CH₃ | 33 - 37 |

| COCH₃ | 28 - 32 |

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-2 and H-3 of the pyrrole ring, and among the coupled aromatic protons H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the N-methyl protons to C-7a and C-2, and from the acetyl methyl protons to the carbonyl carbon and C-7. These correlations are crucial for confirming the substitution pattern of the indole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS-ESI would be used to determine the accurate molecular weight of this compound. The expected molecular formula is C₁₁H₁₁NO. The high-resolution measurement would provide a mass value with high precision, which can be used to confirm the elemental composition. The protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, a characteristic fragmentation would be the loss of the acetyl group as a neutral ketene (B1206846) molecule (CH₂=C=O) or as an acetyl radical (•COCH₃). Another prominent fragmentation pathway would likely involve the cleavage of the methyl group from the indole nitrogen. The indole ring itself is relatively stable and would likely remain intact in many of the major fragment ions. Analysis of these fragmentation pathways allows for the confirmation of the connectivity and the different functional groups present in the molecule.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectroscopic data for this compound has been found in the public domain. A detailed analysis of its characteristic absorption bands is therefore not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in scientific literature. Consequently, a discussion of its electronic transitions cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported. As a result, information regarding its solid-state structure, unit cell parameters, and other crystallographic data is unavailable.

Computational Chemistry and Theoretical Investigations of 1 1 Methyl 1h Indol 7 Yl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are routinely employed to predict molecular geometries, vibrational frequencies, and a host of electronic properties. nih.govajchem-a.com

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1-(1-Methyl-1H-indol-7-yl)ethanone, the core indole (B1671886) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the N-methyl group and the 7-acetyl group (C(O)CH₃) relative to the bicyclic indole core.

Studies on related molecules like 1-acetylindole (B1583761) and 1-methyl-3-acetylindole show that substitutions can cause minor changes in the molecular geometry but more substantial alterations in charge distribution. nih.govnih.gov For this compound, the key dihedral angle is the one defining the orientation of the acetyl group with respect to the indole ring. Potential energy surface scans would reveal the rotational barriers and the most stable conformer. It is anticipated that the planar conformer, where the acetyl group is coplanar with the indole ring to maximize conjugation, would be a low-energy state. However, steric hindrance between the acetyl group's carbonyl oxygen or methyl hydrogens and the hydrogen at the C1 position of the indole ring could lead to a slightly twisted, non-planar ground state geometry. INDO molecular orbital calculations on 1-acetylindole predicted a significant energy difference between E- and Z-conformers, favoring the E-conformation where the carbonyl is oriented away from the N-methyl group. journals.co.za

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) for an Acetylindole Structure Note: This table presents typical bond lengths and angles based on calculations for related acetylindole compounds. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (acetyl) | ~1.23 Å |

| Bond Length | C-C (ring-acetyl) | ~1.49 Å |

| Bond Length | N-C (N-methyl) | ~1.47 Å |

| Bond Angle | C-C-O (acetyl) | ~121° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° (planar) |

The electronic properties of a molecule are dictated by the arrangement of its electrons. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic transitions. bohrium.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, which acts as the principal electron donor. nih.govscispace.com The LUMO, conversely, would likely have significant contributions from the electron-withdrawing acetyl group, particularly centered on the carbonyl's π* anti-bonding orbital. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more easily excitable and generally more reactive. crimsonpublishers.com DFT studies on a similar indole derivative, (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, revealed a HOMO-LUMO energy gap of 3.67 eV, indicating significant potential for intramolecular charge transfer. ajchem-a.com

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom of the acetyl group, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms on the aromatic ring and the methyl group would exhibit positive potential (blue regions). bohrium.com

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. malayajournal.orgdergipark.org.tr These descriptors provide a semi-quantitative basis for predicting reactivity. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Chemical hardness (η) measures the resistance to a change in electron distribution, with "soft" molecules (low η, high S) being more polarizable and reactive. crimsonpublishers.com The electrophilicity index (ω) quantifies the energy stabilization when the molecule accepts electrons from the environment, indicating its capacity to act as an electrophile. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for an Indole Derivative Note: These values are representative examples based on DFT calculations of various indole compounds and serve to illustrate the expected range for this compound. crimsonpublishers.comresearchgate.net

| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 3.5 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 1.75 to 2.5 | Resistance to charge transfer |

| Electronegativity | χ | 3.25 to 4.25 | Electron-attracting power |

| Electrophilicity Index | ω | 1.5 to 3.5 | Electrophilic character |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation in a given environment (e.g., in a solvent like water or in complex with a biological target). dergipark.org.trtandfonline.com

For this compound, an MD simulation would be valuable for:

Conformational Sampling: Confirming the stability of the conformers predicted by DFT. The simulation would show the molecule exploring its conformational space, including rotations around the single bonds connecting the methyl and acetyl groups to the indole ring.

Solvent Effects: Analyzing how interactions with solvent molecules (e.g., water) influence the molecule's conformation and dynamics through the formation of transient hydrogen bonds.

Stability Analysis: In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding pocket. tandfonline.com Parameters like the Root Mean Square Deviation (RMSD) are monitored to see if the ligand remains in a stable binding pose over the simulation time, which can be tens to hundreds of nanoseconds. tandfonline.com

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding in Methylindoles

The way a molecule interacts with its neighbors is fundamental to its physical properties and biological function. Theoretical studies on indole and 1-methylindole (B147185) (MI) have explored their capacity to form non-covalent interactions, particularly hydrogen bonds. acs.org

For this compound, several types of intermolecular interactions are possible:

π-Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems. Quantum chemical investigations on 3-methylindole (B30407) have shown that substitutions on the ring can significantly influence the stability of these stacking interactions. vscentrum.bemdpi.comnih.gov

Hydrogen Bonding: While the N-methylation prevents the classic N-H···O hydrogen bond typical of unsubstituted indoles, the molecule can still act as a hydrogen bond acceptor. The carbonyl oxygen of the 7-acetyl group is a strong hydrogen bond acceptor site.

C-H···π Interactions: Studies have also identified weaker, but significant, C-H···π hydrogen bonds where a C-H bond acts as the donor and the indole's π-electron cloud acts as the acceptor. rsc.orgrsc.org Theoretical investigations on complexes of 1-methylindole with proton donors like alcohols have shown that the π-cloud of both the five-membered pyrrole (B145914) ring and the six-membered phenyl ring can participate in hydrogen bonding. acs.orgresearchgate.net

These computational approaches collectively provide a detailed molecular portrait of this compound, from its preferred shape and electronic character to its dynamic behavior and interaction patterns, offering a theoretical foundation for understanding its chemical properties.

Applications of 1 1 Methyl 1h Indol 7 Yl Ethanone in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

1-(1-Methyl-1H-indol-7-yl)ethanone serves as a crucial starting material or intermediate in the construction of more elaborate molecular architectures. The presence of the acetyl group at the 7-position of the indole (B1671886) ring provides a reactive handle for a variety of chemical transformations, allowing for the extension and modification of the core structure.

Research on related indole derivatives demonstrates the synthetic utility of the acetyl group. For instance, the acetyl moiety can undergo reduction to an alcohol, as exemplified by the synthesis of (1-methyl-1H-indol-7-yl)-methanol from 1-methyl-1H-indole-7-carbaldehyde, a closely related precursor. chemicalbook.com This transformation opens up pathways to ethers, esters, and other functional groups. Furthermore, the acetyl group's alpha-protons are amenable to deprotonation, enabling aldol-type condensations and the formation of new carbon-carbon bonds, thus expanding the molecular complexity.

While specific examples for the 7-yl isomer are not extensively documented in publicly available literature, the reactivity of other isomers, such as 1-(1-methyl-1H-indol-3-yl)ethanone, in palladium-catalyzed reactions and condensations suggests similar potential for the 7-yl counterpart in the synthesis of complex alkaloids and pharmacologically active compounds. rsc.org

Development of Novel Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and the functionalization of this core is a key strategy in drug discovery. rsc.orgmdpi.com this compound provides a unique platform for the development of novel indole-based scaffolds with distinct substitution patterns that can lead to compounds with improved biological activity and selectivity.

A significant example is the use of 1-(2,5-diaryl-1H-indol-7-yl)ethanones as precursors for the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. mdpi.com In this multi-step sequence, the ethanone (B97240) is first converted to its oxime, which then undergoes a Beckmann rearrangement, followed by trifluoroacetylation. This sequence transforms the simple acetyl group into a more complex and potentially bioactive amide functionality, demonstrating how the 7-acetylindole scaffold can be elaborated into novel heterocyclic systems. mdpi.com

The development of such scaffolds is crucial for creating libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies. The specific orientation of the functional groups on the 7-substituted indole ring can influence the binding affinity and selectivity of the resulting molecules for their biological targets.

Precursor for Advanced Chemical Entities in Diverse Fields

The versatility of this compound extends to its role as a precursor for advanced chemical entities with applications in various scientific disciplines, most notably in medicinal chemistry. The indole motif is a core component of many natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net

Derivatives of 1-(indol-7-yl)ethanone have been investigated for their potential as antiplasmodial agents. mdpi.com Specifically, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, synthesized from the corresponding 1-(2,5-diaryl-1H-indol-7-yl)ethanones, were evaluated for their in vitro activity against Plasmodium falciparum. mdpi.com This highlights the potential of the this compound framework as a starting point for the development of new therapeutic agents.

The table below summarizes the key transformations and resulting advanced chemical entities derived from related indole-ethanone scaffolds, suggesting the potential pathways for this compound.

| Starting Material (related) | Reaction Type | Resulting Advanced Chemical Entity | Potential Application Field |

| 1-(2,5-diaryl-1H-indol-7-yl)ethanone | Oxime formation, Beckmann rearrangement, Trifluoroacetylation | N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamide | Medicinal Chemistry (Antiplasmodial) mdpi.com |

| 1-(7-Methyl-1H-indol-3-yl)ethanone | Reaction with acetic anhydride | Precursor for enzyme inhibitors | Medicinal Chemistry ontosight.ai |

| 1-methyl-1H-indole-7-carbaldehyde | Reduction | (1-methyl-1H-indol-7-yl)-methanol | Organic Synthesis chemicalbook.com |

Potential Applications in Material Science or Other Chemical Technologies

While the primary focus of research on indole derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. Indole-based compounds are being explored for their use in the production of dyes and pigments.

The chromophoric indole ring system, when appropriately substituted, can exhibit interesting optical properties. The acetyl group in this compound can be chemically modified to tune these properties, for example, through condensation reactions to form extended conjugated systems. While specific research on the material science applications of this particular isomer is limited, the broader class of indole derivatives shows promise in the development of organic electronic materials, sensors, and functional dyes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.